molecular formula C21H21NO4 B1363555 Fmoc-4,5-dehydro-D-Leucine CAS No. 917099-00-4

Fmoc-4,5-dehydro-D-Leucine

Cat. No.: B1363555
CAS No.: 917099-00-4
M. Wt: 351.4 g/mol
InChI Key: YUPPKUMKKSBZRL-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4,5-dehydro-D-Leucine is a derivative of leucine, an essential amino acid. It is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis techniques and proteomics studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4,5-dehydro-D-Leucine typically involves the following steps:

    Starting Material: The synthesis begins with D-Leucine.

    Dehydrogenation: The D-Leucine undergoes dehydrogenation to introduce a double bond, forming 4,5-dehydro-D-Leucine.

    Fmoc Protection:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-4,5-dehydro-D-Leucine is widely used in the synthesis of peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, facilitating the stepwise assembly of peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .

Medicine: this compound is used in the design and synthesis of peptide-based therapeutics. These therapeutics can target specific proteins and pathways involved in diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .

Mechanism of Action

The primary mechanism of action of Fmoc-4,5-dehydro-D-Leucine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the double bond, which can participate in additional chemical reactions. This makes it a versatile building block in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPKUMKKSBZRL-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373221
Record name Fmoc-4,5-dehydro-D-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917099-00-4
Record name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917099-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-4,5-dehydro-D-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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